N-(2-chloroacetyl)cyclopropanecarboxamide
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Overview
Description
N-(2-chloroacetyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C6H8ClNO2 and a molecular weight of 161.59 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a chloroacetyl group
Preparation Methods
The synthesis of N-(2-chloroacetyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(2-chloroacetyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
N-(2-chloroacetyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropane ring may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
N-(2-chloroacetyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(2-bromoacetyl)cyclopropanecarboxamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group. It may exhibit different reactivity and biological activity.
N-(2-chloroacetyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group. It may have different solubility and chemical properties.
N-(2-chloroacetyl)cyclopropanemethanamine: Similar structure but with a methanamine group instead of a carboxamide group.
Properties
IUPAC Name |
N-(2-chloroacetyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFDCKTVYPYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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